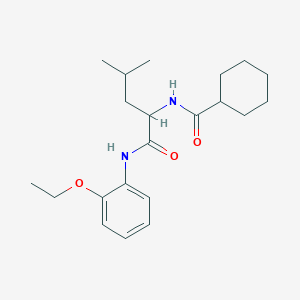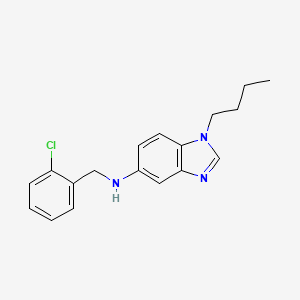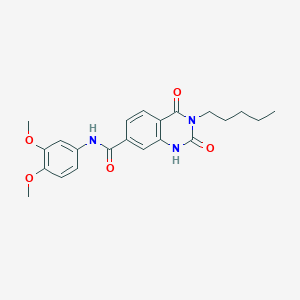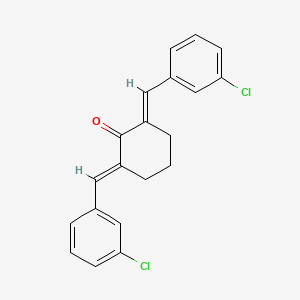
N~2~-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexylcarbonyl group and an ethoxyphenyl group attached to a leucinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide typically involves the following steps:
Formation of the Cyclohexylcarbonyl Intermediate: Cyclohexylcarbonyl chloride is reacted with an appropriate amine to form the cyclohexylcarbonyl intermediate.
Coupling with 2-Ethoxyphenylamine: The intermediate is then coupled with 2-ethoxyphenylamine under controlled conditions to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N2-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties and as a lead compound for drug development.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in various biological assays to understand its effects on cellular processes.
Industrial Applications: The compound is investigated for its potential use in industrial processes and formulations.
Mechanism of Action
The mechanism of action of N2-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~2~-(cyclohexylcarbonyl)-N-(2-methoxyphenyl)leucinamide: Similar structure but with a methoxy group instead of an ethoxy group.
N~2~-(cyclohexylcarbonyl)-N-(2-hydroxyphenyl)leucinamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
N~2~-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C21H32N2O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[1-(2-ethoxyanilino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H32N2O3/c1-4-26-19-13-9-8-12-17(19)22-21(25)18(14-15(2)3)23-20(24)16-10-6-5-7-11-16/h8-9,12-13,15-16,18H,4-7,10-11,14H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
OKQROKZDECFTIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(CC(C)C)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11444639.png)
![3,4,5-trimethoxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11444642.png)
![4-{3-[(3-Chloro-2-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B11444648.png)
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444649.png)
![N-[3-(diethylamino)propyl]-10-(4-fluorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide](/img/structure/B11444653.png)
![4-[(4-fluorobenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11444654.png)
![3-[2-(ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11444661.png)
![6-bromo-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444666.png)



![ethyl 7-(2-methoxyethyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11444688.png)
![4-methyl-2-[3-(4-methylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11444700.png)
![8-(4-bromophenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444713.png)
